[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
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Overview
Description
[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy-ethylamino group attached to a cyclohexyl ring, a methyl-carbamic acid moiety, and a benzyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the hydroxy-ethylamino group. One common method involves the reaction of cyclohexanone with ethylene oxide to form 2-(2-hydroxyethyl)cyclohexanone. This intermediate is then reacted with methyl isocyanate to introduce the methyl-carbamic acid group. Finally, the benzyl ester group is introduced through esterification with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy-ethylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy-ethylamino group can form hydrogen bonds with active sites, while the benzyl ester group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamines: These compounds share a similar amine structure but differ in their aromatic ring and functional groups.
4-Hydroxy-2-quinolones: These compounds have a quinolone core structure and exhibit different biological activities.
Uniqueness
[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester is unique due to its combination of a cyclohexyl ring, hydroxy-ethylamino group, methyl-carbamic acid moiety, and benzyl ester group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
benzyl N-[2-(2-hydroxyethylamino)cyclohexyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-19(16-10-6-5-9-15(16)18-11-12-20)17(21)22-13-14-7-3-2-4-8-14/h2-4,7-8,15-16,18,20H,5-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNCDUKKHPBKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1NCCO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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